molecular formula C21H27N5O2 B2411558 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900288-91-7

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2411558
CAS No.: 900288-91-7
M. Wt: 381.48
InChI Key: QQSWFQDSGSIMIS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
The exact mass of the compound 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-14-12-19(25-10-8-24(3)9-11-25)26-21(22-14)20(15(2)23-26)16-6-7-17(27-4)18(13-16)28-5/h6-7,12-13H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSWFQDSGSIMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.

Synthesis and Structure

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been synthesized through various chemical pathways. The synthesis typically involves the reaction of substituted phenyl groups with pyrazolo-pyrimidine derivatives to achieve the desired structure. The presence of the dimethoxyphenyl and piperazine moieties contributes to its biological properties.

Anticancer Properties

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For example:

  • Dual Inhibition : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell proliferation. The compound showed an IC50 value of 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating potent inhibitory activity comparable to established inhibitors like ribociclib .
  • Antiproliferative Effects : In a National Cancer Institute (NCI) assessment involving 60 different cancer cell lines, the compound exhibited a mean growth inhibition (GI%) of 43.9% across various types of cancers, including breast, lung, and colorectal cancers .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways associated with cancer progression:

  • Enzymatic Assays : The compound interacts with key enzymes involved in cell cycle regulation and survival pathways. Inhibiting CDK2 disrupts the cell cycle progression in cancer cells, leading to apoptosis .
  • Molecular Docking Studies : Computational studies have shown that the binding modes of this compound resemble those of known inhibitors, suggesting a similar mechanism of action at the molecular level .

Case Study 1: In Vitro Evaluation

A detailed in vitro evaluation was conducted where several derivatives were tested against multiple cancer cell lines. Among them, a specific derivative demonstrated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .

Cell LineIC50 (µM)Growth Inhibition (%)
MCF73.7978
NCI-H46012.5065
SF-26842.3055

Case Study 2: Comparative Analysis

Comparative studies have highlighted the effectiveness of this compound relative to other anticancer agents. For instance, it was found to be more effective than some traditional chemotherapeutics in specific cell lines due to its targeted action on kinases involved in tumor growth .

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